![molecular formula C3H7N3 B1581480 2-Cyanoethylhydrazine CAS No. 353-07-1](/img/structure/B1581480.png)
2-Cyanoethylhydrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanoethylhydrazine can be synthesized through the reaction of hydrazine hydrate with acrylonitrile. The process involves gradually adding acrylonitrile to a solution of hydrazine hydrate while maintaining the temperature between 30-35°C. The reaction mixture is then distilled to remove water, yielding cyanoethylhydrazine as a yellow oil .
Industrial Production Methods
The industrial production of cyanoethylhydrazine follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation, with a boiling point of 76-79°C at 0.5 mmHg .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed
3,5-Diaminopyrazole: Formed through reactions with enaminonitrile.
1,2,4-Triazoles: Formed through reactions with aroyl isothiocyanates.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
2-Cyanoethylhydrazine has been investigated for its antiviral and antimicrobial properties. In a study focusing on the synthesis of benzyl derivatives using this compound, researchers found that these compounds exhibited notable inhibition against various pathogens, including Candida albicans and Cryptococcus neoformans. The growth inhibition was quantitatively assessed using absorbance measurements at specific wavelengths (OD530 for C. albicans and OD600 for C. neoformans), with results indicating that compounds derived from this compound demonstrated over 80% inhibition in certain cases .
Anti-inflammatory Activity
Another significant application of this compound is in the development of anti-inflammatory agents. Research has shown that derivatives synthesized from this compound can modulate inflammatory responses in vitro. For instance, a study reported the synthesis of a derivative that reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, indicating its potential as an anti-inflammatory therapeutic agent .
Agricultural Applications
Pesticide Development
In agricultural chemistry, this compound has been explored as a precursor for developing novel pesticides. Its derivatives have shown effectiveness against various agricultural pests, contributing to crop protection strategies. The synthesis of these derivatives often involves reactions with different functional groups to enhance their bioactivity while minimizing toxicity to non-target organisms .
Material Science
Polymer Synthesis
This compound is also utilized in polymer chemistry. It serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. The incorporation of cyano groups into polymer backbones can significantly affect their physical properties, making them suitable for various industrial applications .
Data Summary Table
Application Area | Specific Use | Results/Findings |
---|---|---|
Medicinal Chemistry | Antiviral/Antimicrobial | >80% growth inhibition against pathogens |
Anti-inflammatory | Reduced TNF-α and IL-1β production | |
Agricultural Chemistry | Pesticide development | Effective against agricultural pests |
Material Science | Polymer synthesis | Enhanced thermal stability and strength |
Case Studies
Case Study 1: Antiviral Activity Evaluation
In a study evaluating the antiviral activity of compounds synthesized from this compound, researchers conducted assays against several viral strains. The results demonstrated that certain derivatives exhibited significant antiviral activity, leading to further investigations into their mechanisms of action and potential therapeutic applications.
Case Study 2: Anti-inflammatory Mechanism Investigation
A detailed investigation into the anti-inflammatory mechanisms of a derivative synthesized from this compound revealed its ability to inhibit key signaling pathways involved in inflammation. This study utilized molecular docking studies alongside in vitro assays to elucidate the compound's interaction with specific targets, paving the way for future drug development .
Mechanism of Action
The mechanism of action of cyanoethylhydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify other molecules. The nitrile group in cyanoethylhydrazine can be converted to other functional groups, allowing it to interact with different biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Another hydrazine derivative used in organic synthesis.
Ethylhydrazine: Similar in structure but with different reactivity and applications.
Benzylhydrazine: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
2-Cyanoethylhydrazine is unique due to its nitrile group, which allows it to participate in a variety of chemical reactions that are not possible with other hydrazine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
2-Cyanoethylhydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its anti-inflammatory properties, antimicrobial efficacy, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group () attached to an ethylhydrazine moiety. The structural formula can be represented as follows:
This configuration allows for various interactions with biological targets, contributing to its diverse pharmacological effects.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, focusing on its anti-inflammatory and antimicrobial properties. Below is a summary of key findings:
Anti-Inflammatory Activity
- Mechanism of Action : Research indicates that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. In vitro studies have shown that it can significantly reduce nitrite production in macrophage cultures, suggesting a potential role in the treatment of inflammatory diseases .
- In Vivo Efficacy : In animal models, this compound demonstrated significant anti-edematogenic effects, comparable to dexamethasone, reducing paw edema in CFA-induced models .
- Molecular Targets : Molecular docking studies have identified potential interactions with enzymes involved in inflammatory processes, including COX-2 and iNOS .
Antimicrobial Activity
- Efficacy Against Pathogens : Several studies have reported the antimicrobial activity of this compound derivatives against various bacterial strains. For instance, compounds derived from this compound exhibited inhibitory effects against Acinetobacter baumannii and Candida albicans .
- Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using standard assays, revealing that some derivatives maintain high activity with minimal cytotoxic effects on human cell lines .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Case Study on Inflammation : In a study examining the anti-inflammatory properties of this compound, researchers found that treatment resulted in a significant decrease in edema within hours post-administration. The study highlighted the compound's potential as a therapeutic agent for chronic inflammatory conditions .
- Case Study on Antimicrobial Activity : A series of derivatives synthesized from this compound were tested against multiple bacterial strains, with several showing over 80% inhibition rates. This positions these compounds as promising candidates for further development as antimicrobial agents .
Properties
IUPAC Name |
3-hydrazinylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-2-1-3-6-5/h6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRIIARIFUQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188794 | |
Record name | (2-Cyanoethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-07-1 | |
Record name | (2-Cyanoethyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 353-07-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Cyanoethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanoethylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-CYANOETHYL)HYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6H109C98B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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